Acetylferrocene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

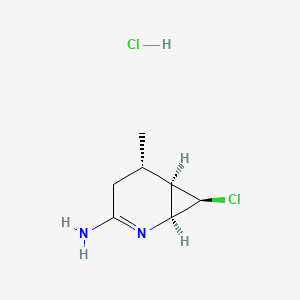

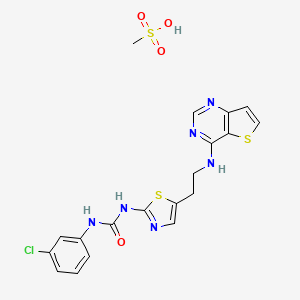

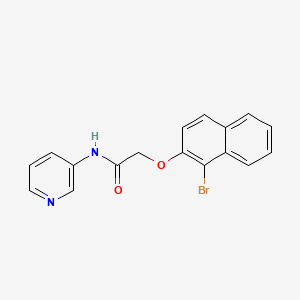

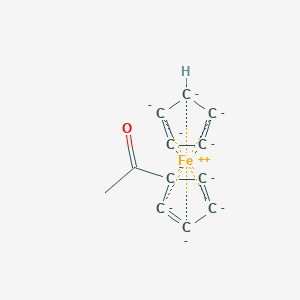

Acetylferrocene is an organoiron compound with the formula (C5H5)Fe(C5H4COCH3). It consists of ferrocene substituted by an acetyl group on one of the cyclopentadienyl rings. It is an orange, air-stable solid that is soluble in organic solvents .

Synthesis Analysis

Acetylferrocene is prepared by Friedel-Crafts acylation of ferrocene, usually with acetic anhydride (Ac2O). The experiment is often conducted in the instructional laboratory to illustrate acylation as well as chromatographic separations .Molecular Structure Analysis

The molecular formula of Acetylferrocene is CHFeO. It has an average mass of 228.068 Da and a monoisotopic mass of 228.023758 Da .Chemical Reactions Analysis

Acetylferrocene undergoes various reactions. For instance, it can be converted to many derivatives, such as reduction to the chiral alcohol (C5H5)Fe(C5H4CH(OH)Me) and precursor to vinylferrocene . The oxidized derivative, acetyl ferrocenium, is used as a 1e-oxidant in the research laboratory .Physical And Chemical Properties Analysis

Acetylferrocene is a red-brown crystal with a density of 1.014 g/mL. It has a melting point of 81 to 83 °C and a boiling point of 161 to 163 °C. It is insoluble in water but soluble in most organic solvents .Applications De Recherche Scientifique

-

Material Science

-

Biochemistry and Bioorganometallic Chemistry

-

Asymmetric Catalysis

-

Electrochemical Applications

-

Synthesis of 1-Ferrocenylethanol

-

Biological and Medical Fields

- Its ferrocenyl derivative has wide applications to biological and medical fields .

- For example, it can be used in the synthesis of ferrocene-modified beta-lactam because of its physiological activity of anti-malarial, anti-tumor, bactericidal, anti-inflammatory, treatment of anemia, inhibition of enzymatic activity and so on .

-

Preparation of Other Derivatives

-

Organometallic Chemistry

Safety And Hazards

Orientations Futures

There is ongoing research on the use of Acetylferrocene and its derivatives in various fields. For instance, studies are being conducted on the influence of the solvent on the shape parameters of the carbonyl band of acetylferrocene in IR and Raman spectroscopy . Another study discusses the potential of ferrocene-based thiosemicarbazones as inhibitors for SARS-CoV-2 . These studies indicate the potential for future applications and research directions involving Acetylferrocene.

Propriétés

Numéro CAS |

1271-55-2 |

|---|---|

Nom du produit |

Acetylferrocene |

Formule moléculaire |

C12H4FeO-8 |

Poids moléculaire |

228.07 g/mol |

Nom IUPAC |

cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-ylethanone;iron(2+) |

InChI |

InChI=1S/C7H3O.C5H.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h1H3;1H;/q2*-5;+2 |

Clé InChI |

SPKJCVZOZISLEI-UHFFFAOYSA-N |

SMILES isomérique |

CC(=O)[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2] |

SMILES |

CC(=O)[C-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Fe+2] |

SMILES canonique |

CC(=O)[C-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Fe+2] |

Apparence |

Solid powder |

Autres numéros CAS |

1271-55-2 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

1-Acetylferrocene; 1 Acetylferrocene; 1Acetylferrocene; Acetoferrocene; Acetylferrocene; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.